molecular formula C23H20N2O2 B11466069 2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11466069
M. Wt: 356.4 g/mol
InChI Key: LKAPZDJAFQGHPI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a benzoxazole moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with 2,4-dimethylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzene ring or the benzoxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with various enzymes and receptors, modulating their activity. The benzoxazole moiety can enhance binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the specific arrangement of its substituents and the presence of the benzoxazole moiety. This unique structure can confer specific binding properties and biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O2/c1-14-7-9-19(16(3)11-14)22(26)24-18-6-4-5-17(13-18)23-25-20-12-15(2)8-10-21(20)27-23/h4-13H,1-3H3,(H,24,26)

InChI Key

LKAPZDJAFQGHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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